4-Chloro-6,7-dimethylquinoline

Description

Historical Context and Significance of the Quinoline (B57606) Scaffold

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a significant place in the history of chemistry. mdpi.comjddtonline.inforesearchgate.net First isolated in 1834 through the distillation of coal tar, its structure was later identified as a benzo[b]pyridine. mdpi.com This core structure is not merely a synthetic curiosity; it is a recurring motif in numerous natural products, particularly alkaloids, and has become a cornerstone in medicinal chemistry and drug discovery. researchgate.netnih.govorientjchem.org

The versatility of the quinoline ring system allows it to serve as a "privileged structure," a molecular framework that can bind to a variety of biological targets. This has led to the development of a vast library of quinoline derivatives exhibiting a broad spectrum of pharmacological activities. mdpi.comorientjchem.org Notable examples of quinoline-based drugs that have had a profound impact on global health include the antimalarials quinine (B1679958) and chloroquine (B1663885), the antibacterial fluoroquinolones like ciprofloxacin, and the modern anticancer agent, lenvatinib. mdpi.comnih.gov The enduring importance of the quinoline scaffold lies in its unique chemical properties and its proven track record as a successful template for the design of therapeutic agents. jddtonline.infoorientjchem.org

The Role of Halogenation and Alkyl Substitution in Quinoline Derivatives

The functionalization of the quinoline core through the introduction of various substituents is a key strategy for modulating its physicochemical and biological properties. Halogenation and alkyl substitution are two of the most fundamental and impactful modifications in quinoline chemistry.

The introduction of halogen atoms (F, Cl, Br, I) at specific positions on the quinoline ring can dramatically influence a molecule's characteristics. nih.govbeilstein-journals.org Halogens can alter electronic properties, lipophilicity, and metabolic stability. For instance, an electron-withdrawing chlorine atom can affect the reactivity of the entire ring system and can be crucial for a compound's intended biological activity. nih.gov Furthermore, a halogen, particularly chlorine or bromine, provides a reactive handle for subsequent chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. nih.gov The development of methods for the site-selective halogenation of quinolines remains an active area of synthetic research. nih.govbeilstein-journals.org

Similarly, the addition of alkyl groups, such as methyl (-CH3), can fine-tune the properties of a quinoline derivative. Alkyl groups are known to impact a molecule's solubility and its ability to fit into hydrophobic pockets within biological targets like enzymes or receptors. scispace.com While classic methods like the Friedel-Crafts alkylation exist, modern synthetic chemistry often employs cyclization strategies using pre-functionalized precursors to achieve specific substitution patterns. scispace.com The strategic placement of both halogens and alkyl groups is a critical aspect of designing quinoline derivatives for specific applications in materials science and medicinal chemistry.

Positioning 4-Chloro-6,7-dimethylquinoline within Current Research Paradigms

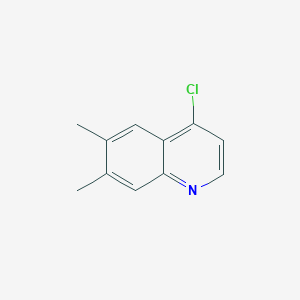

Within the vast landscape of quinoline chemistry, this compound emerges as a specialized chemical intermediate and building block. Its structure is defined by three key features: the quinoline core, a chlorine atom at the 4-position, and two methyl groups at the 6- and 7-positions.

The chlorine atom at the 4-position is particularly significant. This position on the quinoline ring is activated towards nucleophilic substitution, meaning the chlorine can be readily displaced by other functional groups. This reactivity makes the compound a valuable precursor for synthesizing a wide array of 4-substituted quinoline derivatives.

The dimethyl substitution on the benzenoid ring at positions 6 and 7 provides steric bulk and modifies the electronic nature of that part of the molecule. This specific substitution pattern is often designed to fit into defined pockets of target proteins. A structurally related compound, 4-chloro-6,7-dimethoxyquinoline (B44214), serves as a key intermediate in the synthesis of prominent anticancer drugs, including cabozantinib (B823) and tivozanib. mdpi.comgoogle.com By analogy, this compound is positioned in research as a tailored starting material for the synthesis of novel, complex molecules with potential applications in various fields of chemical and biomedical investigation.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on available chemical data.

| Property | Value | Source(s) |

| CAS Number | 861038-79-1 | sigmaaldrich.comfluorochem.co.ukchemicalbook.com |

| Molecular Formula | C₁₁H₁₀ClN | sigmaaldrich.com |

| Molecular Weight | 191.66 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | fluorochem.co.uk |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | CAQMLALPIYZLFE-UHFFFAOYSA-N | sigmaaldrich.comfluorochem.co.uk |

| Canonical SMILES | Cc1cc2nccc(Cl)c2cc1C | sigmaaldrich.comfluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6,7-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQMLALPIYZLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589062 | |

| Record name | 4-Chloro-6,7-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861038-79-1 | |

| Record name | 4-Chloro-6,7-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6,7-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 6,7 Dimethylquinoline and Analogous Structures

Classical and Established Routes for Quinoline (B57606) Ring Formation

The traditional synthesis of the quinoline core often relies on the cyclization of aniline (B41778) precursors. These methods, while foundational, are characterized by their reaction mechanisms and the specific reagents employed.

Condensation Reactions for Substituted Quinoline Synthesis

Condensation reactions are a fundamental approach to building the quinoline skeleton, typically involving the reaction of an aniline with a 1,3-dicarbonyl compound or its equivalent.

The Gould-Jacobs reaction is a prominent method for preparing 4-hydroxyquinolines, which are direct precursors to 4-chloroquinolines. wikipedia.orgwikipedia.org The synthesis commences with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgwikipedia.org This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgwikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331). wikipedia.orgwikipedia.org For the synthesis of 6,7-dimethylquinolin-4-ol, the starting aniline would be 3,4-dimethylaniline (B50824). The reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org An example of this reaction is the synthesis of 4,7-dichloroquinoline (B193633) from 3-chloroaniline. wikipedia.org

Another classical method is the Combes quinoline synthesis , which involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org This reaction proceeds through a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the substituted quinoline. wikipedia.org The choice of aniline and β-diketone determines the substitution pattern of the final product. For instance, the reaction of 3,4-dimethylaniline with an appropriate β-diketone could theoretically yield a 6,7-dimethylquinoline (B181126) derivative. The regioselectivity of the Combes reaction can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

The Doebner-von Miller reaction offers another route, reacting an aniline with an α,β-unsaturated carbonyl compound. arabjchem.org This reaction is often catalyzed by strong acids and can be considered a modification of the Skraup synthesis.

Cyclization Strategies

Cyclization strategies often involve the formation of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring of an aniline derivative.

The Skraup synthesis is a classic and vigorous reaction that produces quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. arabjchem.org While a general method, its application to substituted anilines can lead to mixtures of isomers. For example, the reaction of 3,4-dimethylaniline under conditions analogous to the Skraup synthesis, followed by chlorination, has been reported to produce a mixture of 2,4-dichloro-5,6-dimethylquinoline and 2,4-dichloro-6,7-dimethylquinoline. rsc.org This highlights a key challenge in classical quinoline synthesis: controlling regioselectivity.

Contemporary Approaches for the Synthesis of Halogenated Dimethylquinolines

Modern synthetic methods aim to overcome the limitations of classical routes, offering improved regioselectivity, milder reaction conditions, and greater functional group tolerance.

Introduction of Methyl Groups at the 6,7-Positions

The most direct way to introduce the 6,7-dimethyl substitution pattern is to start with the appropriately substituted aniline, namely 3,4-dimethylaniline . This precursor can then be utilized in various classical quinoline syntheses, such as the Gould-Jacobs or Combes reactions, to construct the desired quinoline core. The electronic and steric effects of the methyl groups on the aniline ring play a crucial role in directing the cyclization and influencing the final product distribution.

Regioselective Chlorination at the 4-Position

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline (B167314) is a common and efficient transformation. The key intermediate, 6,7-dimethylquinolin-4-ol , is first synthesized, typically via a method like the Gould-Jacobs reaction. wikipedia.orgwikipedia.org Subsequently, this intermediate is treated with a chlorinating agent.

Commonly used reagents for this chlorination include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) . vulcanchem.comevitachem.com The reaction is typically carried out by heating the 4-hydroxyquinoline derivative with the chlorinating agent, often in a suitable solvent or using the reagent itself as the solvent. google.comchemicalbook.com For example, the synthesis of 4-chloro-6,7-dimethoxyquinoline (B44214) involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline with phosphorus oxychloride at temperatures ranging from 60-120°C. vulcanchem.comgoogle.com A similar protocol can be applied for the chlorination of 6,7-dimethylquinolin-4-ol to furnish 4-chloro-6,7-dimethylquinoline.

The table below summarizes typical conditions for the chlorination of 4-hydroxyquinolines.

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃ | POCl₃ | 60-120 | 1-15 | High | google.com |

| 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one | SOCl₂ | Thionyl Chloride | Reflux | 6 | 98 | chemicalbook.com |

| 4-Hydroxyquinolines | POCl₃ | - | Reflux | - | Good | researchgate.net |

Multi-component Reactions for Quinoline Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.gov This approach offers advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. researchgate.net

Several MCRs, such as the Povarov reaction, have been successfully employed for the synthesis of various quinoline scaffolds. beilstein-journals.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied. For instance, a three-component reaction involving an aniline, an aldehyde, and an alkyne can lead to the formation of a quinoline ring. By selecting 3,4-dimethylaniline as the aniline component and a chlorinated alkyne or by introducing a chlorine atom in a subsequent step, it is theoretically possible to construct the target molecule. These reactions are often catalyzed by Lewis acids or other promoters. researchgate.net

This compound as a Key Synthetic Intermediate

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic displacement, making this compound a valuable intermediate for the synthesis of a wide array of derivatives. This reactivity allows for the introduction of various functional groups, leading to compounds with diverse chemical and biological properties.

Transformation to 4-Substituted Quinoline Derivatives via Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing this compound. The electron-withdrawing nature of the quinoline nitrogen activates the C4-position towards attack by nucleophiles. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion.

For example, the reaction of 4-chloro-6,7-dimethoxyquinoline with various substituted anilines in isopropanol (B130326) at reflux leads to the formation of the corresponding 4-anilinoquinoline derivatives in good yields. nih.gov This reaction is a common strategy for the synthesis of kinase inhibitors. Similarly, 4-chloro-6-isothiocyanato-5,8-dimethylquinoline has been shown to react with ethylenediamine, where the amino group acts as the nucleophile to displace the chlorine atom. acs.org

The reaction conditions for these substitutions can vary, but they often involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl. The versatility of this reaction allows for the creation of extensive libraries of 4-substituted quinolines for various applications.

Table of Nucleophilic Substitution Reactions on Chloroquinolines

| Chloroquinoline Derivative | Nucleophile | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Chloro-6,7-dimethoxyquinoline | Substituted Anilines | Isopropanol | Reflux | 4-Anilinoquinolines | nih.gov |

Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the further derivatization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the diversity of accessible quinoline derivatives.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the chloroquinoline with an organoboron compound, typically a boronic acid or ester. The Suzuki-Miyaura cross-coupling of 4-chloro-8-tosyloxyquinoline with various aryl boronic acids has been demonstrated to afford the corresponding 4-aryl-8-tosyloxyquinolines. researchgate.net This methodology is applicable to this compound for the synthesis of 4-aryl or 4-vinyl derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, including those that are less nucleophilic and may not react efficiently under standard SNAr conditions. For example, the Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) with cyclic amines has been optimized to achieve selective amination. organic-chemistry.org This highlights the potential for regioselective functionalization of di-halogenated quinolines.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the chloroquinoline and a terminal alkyne. The Sonogashira coupling of 2,4-dichloroquinoline (B42001) has been shown to proceed regioselectively at the C2 position, followed by a subsequent Suzuki coupling at the C4 position. beilstein-journals.org This demonstrates the potential to introduce alkynyl groups at the 4-position of this compound, which can serve as a handle for further transformations such as click chemistry.

Table of Coupling Reactions on Chloroquinolines

| Coupling Reaction | Chloroquinoline Derivative | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Chloro-8-tosyloxyquinoline | Aryl boronic acids | Palladium catalyst | 4-Arylquinolines | researchgate.net |

| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Cyclic amines | Palladium catalyst with specific ligands | 6-Amino-2-chloroquinolines | organic-chemistry.org |

Derivatization Strategies and Advanced Scaffold Modification of 4 Chloro 6,7 Dimethylquinoline

Functionalization at the 4-Position

The electron-withdrawing nature of the quinoline (B57606) ring system activates the chlorine atom at the 4-position towards nucleophilic substitution, making it a prime site for introducing a variety of functional groups.

Amination Reactions and Formation of Amine-Linked Derivatives

The displacement of the 4-chloro group with various amine nucleophiles is a widely employed strategy to synthesize 4-aminoquinoline (B48711) derivatives, a class of compounds with significant biological activities.

Detailed research has shown that 4-chloro-6,7-dimethoxyquinoline (B44214), a close analog of the target compound, readily undergoes amination with a range of substituted anilines. nih.gov These reactions are typically carried out in a protic solvent such as isopropanol (B130326) at reflux temperatures, leading to the formation of the corresponding N-aryl-6,7-dimethoxyquinolin-4-amines in moderate yields. nih.gov For instance, the reaction with N-(2-(2-fluorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine yielded the desired product in 54% yield. nih.gov This suggests that similar conditions would be effective for the amination of 4-Chloro-6,7-dimethylquinoline.

Palladium-catalyzed amination, or Buchwald-Hartwig amination, represents a more versatile and efficient method for forming C-N bonds. This methodology has been successfully applied to various dichloroquinolines, demonstrating the feasibility of selectively aminating the 4-position. researchgate.netnih.govacs.org These reactions typically employ a palladium catalyst, such as Pd(OAc)2 or a pre-catalyst, in combination with a bulky phosphine (B1218219) ligand like BrettPhos or RuPhos, and a base such as LiHMDS or NaOt-Bu. researchgate.netnih.gov The choice of ligand is crucial and can influence the reaction's efficiency, especially with sterically hindered amines. researchgate.net While direct examples with this compound are not extensively documented, the established protocols for related chloroquinolines provide a strong basis for its successful amination. researchgate.netnih.gov

Table 1: Examples of Amination Reactions on Chloroquinolines

| Reactant | Amine | Catalyst/Conditions | Product | Yield | Reference |

| 4-chloro-6,7-dimethoxyquinoline | Substituted anilines | Isopropanol, reflux | N-Aryl-6,7-dimethoxyquinolin-4-amines | Moderate | nih.gov |

| 4,7-dichloroquinoline (B193633) | Adamantane-containing amines | Pd₂(dba)₃, BINAP, NaOBu-t, Toluene, 100°C | 4-Adamantylamino-7-chloroquinoline derivatives | 61-79% | researchgate.net |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Morpholine | HCl, 2-PrOH | 4-Morpholinopyrrolo[2,3-d]pyrimidine | 93% | preprints.org |

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents at the 4-position of the quinoline ring.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a highly versatile method for forming C-C bonds. fishersci.esorganic-chemistry.org While specific studies on this compound are limited, research on analogous systems like 4-chloro-6,7-dimethoxyquinazoline (B18312) demonstrates the feasibility of this reaction. asianpubs.org In a typical procedure, the chloroquinazoline is reacted with an aryl boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate, often under microwave irradiation to accelerate the reaction. asianpubs.org This methodology is tolerant of various functional groups on the boronic acid, allowing for the synthesis of a diverse library of 4-arylquinoline derivatives. asianpubs.orgbeilstein-journals.org

The Sonogashira coupling provides a route to introduce alkynyl moieties at the 4-position by reacting the chloroquinoline with a terminal alkyne. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org Studies on 2,4-dichloroquinoline (B42001) have shown that regioselective alkynylation at the 2-position can be followed by a Suzuki coupling at the 4-position, highlighting the differential reactivity of the chloro-substituents and the potential for sequential functionalization. beilstein-journals.org This two-step strategy allows for the synthesis of 2-alkynyl-4-arylquinolines. beilstein-journals.org

Table 2: Examples of Cross-Coupling Reactions on Chloroquinolines and Related Heterocycles

| Substrate | Coupling Partner | Reaction Type | Catalyst System | Product | Reference |

| 4-Chloro-6,7-dimethoxyquinazoline | Cyclohexyl boronic acid | Suzuki | Pd(PPh₃)₄, Cs₂CO₃ | 4-Cyclohexyl-6,7-dimethoxyquinazoline | asianpubs.org |

| 2,4-dichloroquinoline | Terminal alkynes | Sonogashira | Pd/C, CuI, PPh₃, Et₃N | 2-Alkynyl-4-chloroquinolines | beilstein-journals.org |

| 2-Alkynyl-4-chloroquinolines | Arylboronic acids | Suzuki | (PPh₃)₂PdCl₂, Cs₂CO₃, PCy₃ | 2-Alkynyl-4-arylquinolines | beilstein-journals.org |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acids | Suzuki | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-8-tosyloxyquinolines | researchgate.net |

Modifications and Elaboration of the Dimethyl Moieties

The two methyl groups at the 6- and 7-positions of the quinoline ring offer additional sites for chemical modification, although this area is less explored compared to functionalization at the 4-position.

One potential modification is the oxidation of the methyl groups to carboxylic acids. Research on substituted 8-methylquinolines has shown that the methyl group can be oxidized to an acetoxymethyl group using a palladium catalyst in the presence of an oxidizing agent. researchgate.net Further oxidation can lead to the corresponding carboxylic acid. For instance, 2,4-dimethylquinoline (B72138) can be oxidized to 2,4-dimethylquinoline-3-carboxylic acid using potassium permanganate. Similarly, 2,6-dimethylquinoline-4-carboxylic acid and 5,7-dimethylquinoline-2,3-dicarboxylic acid have been synthesized, demonstrating that the methyl groups on the quinoline ring are susceptible to oxidation. These carboxylic acid derivatives can then serve as handles for further functionalization, such as amide bond formation or esterification.

Incorporation into Hybrid Molecules and Conjugates

The this compound scaffold can serve as a building block for the construction of more complex hybrid molecules and conjugates, a strategy often employed in drug discovery to combine the pharmacophoric features of different molecular entities. nih.govresearchgate.netnih.gov

A common approach involves the initial displacement of the 4-chloro group with a linker molecule containing a reactive functional group, which can then be coupled to another molecule of interest. For example, quinoline derivatives have been hybridized with tetrazole moieties by first reacting a 2-chloro-3-formylquinoline with a substituted aniline (B41778) containing a tetrazole ring to form a Schiff base. ijprajournal.com

Pharmacological Potential and Biological Activities of 4 Chloro 6,7 Dimethylquinoline Derivatives

Anticancer Research Applications

Research into the derivatives of 4-chloro-6,7-dimethylquinoline and its close structural analogs, such as 4-chloro-6,7-dimethoxyquinoline (B44214), has revealed significant potential in the field of oncology. These compounds serve as crucial intermediates and foundational structures for molecules designed to target various cancer-related processes. google.comchemicalbook.com Their versatility allows for chemical modifications that can lead to enhanced efficacy and selectivity against cancer cells.

A primary indicator of the anticancer potential of a compound is its ability to inhibit the growth of and kill cancer cells. Derivatives of this compound and its analogs have been subjected to numerous in vitro cytotoxicity screenings against a panel of human cancer cell lines.

One study detailed the synthesis of a novel series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones, where a derivative featuring the 6,7-dimethylquinoline (B181126) moiety (LM03) was created. nih.gov Another comprehensive study synthesized a series of 6,7-dimethoxy-4-anilinoquinolines from the parent 4-chloro-6,7-dimethoxyquinoline. nih.gov Many of these compounds demonstrated moderate to remarkable potency against several human cancer cell lines, including those of the lung (A549), breast (MCF-7), and stomach (MKN-45). nih.gov For instance, compound 12n from this series, a 6,7-dimethoxy-4-anilinoquinoline derivative, showed excellent anticancer activity at low micromolar concentrations across the tested cell lines. nih.gov

Similarly, various 7-chloroquinoline (B30040) derivatives have shown potent cytotoxic effects. nih.gov While not possessing the 6,7-dimethyl substitution, these related structures underscore the importance of the chloroquinoline core in anticancer activity. For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives were investigated, with sulfonyl N-oxide derivatives in particular showing high cytotoxicity against colorectal cancer (HCT116), leukemia (CCRF-CEM), lung cancer (A549), and osteosarcoma (U2OS) cell lines. mdpi.com

The table below summarizes the cytotoxic activities of selected quinoline (B57606) derivatives, illustrating their antiproliferative potential.

| Compound Derivative | Cancer Cell Line | Measured Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 6,7-dimethoxy-4-anilinoquinoline derivative (12n) | A549 (Lung) | 1.12 ± 0.15 | nih.gov |

| 6,7-dimethoxy-4-anilinoquinoline derivative (12n) | MCF-7 (Breast) | 0.59 ± 0.08 | nih.gov |

| 6,7-dimethoxy-4-anilinoquinoline derivative (12n) | MKN-45 (Gastric) | 0.25 ± 0.03 | nih.gov |

| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide (73) | HCT116 (Colorectal) | 0.48 ± 0.09 | mdpi.com |

| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide (81) | CCRF-CEM (Leukemia) | 0.32 ± 0.03 | mdpi.com |

| 3-((2-chloro-6-methylquinolin-3-yl)methylene)-6-chloroindolin-2-one (LM08) | A2780 (Ovarian) | 4.1 ± 0.5 | nih.gov |

The anticancer effects of this compound derivatives are exerted through several distinct and often interconnected mechanisms that disrupt cancer cell proliferation, survival, and progression.

Protein kinases are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. Derivatives of 4-chloro-6,7-disubstituted quinolines have been specifically designed and proven to be potent kinase inhibitors.

A notable example is the development of 6,7-dimethoxy-4-anilinoquinoline derivatives as inhibitors of the c-Met receptor tyrosine kinase. nih.gov The HGF/c-Met signaling pathway is vital for cell proliferation and migration, and its abnormal activation contributes to tumorigenesis. nih.gov In one study, the derivative 12n exhibited the most potent inhibitory activity against c-Met kinase with an IC50 value of 0.030 µM. nih.gov Molecular docking studies confirmed that this compound could fit into the ATP-binding site of the c-Met kinase. nih.gov

Furthermore, the closely related compound 4-chloro-6,7-dimethoxyquinoline is a key intermediate in the synthesis of Cabozantinib (B823) and Tivozanib. google.comchemicalbook.com Cabozantinib is a powerful inhibitor of multiple receptor tyrosine kinases, including MET and VEGFR2, which are involved in tumor growth and angiogenesis. google.com Tivozanib is a potent inhibitor of VEGFR1, VEGFR2, and VEGFR3. google.com The general quinoline scaffold has also been implicated in the inhibition of other kinases like the epidermal growth factor receptor (EGFR). ekb.eg

The microtubule network, formed by the polymerization of tubulin, is essential for maintaining cell structure and for the proper segregation of chromosomes during mitosis. Compounds that interfere with tubulin dynamics are effective anticancer agents. Certain quinoline derivatives have been shown to exert their antiproliferative effects by disrupting tubulin assembly. For instance, a study on 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives found that one compound, 11a , acts as a tubulin polymerization inhibitor with an IC50 of 6.37 μM. researchgate.net While not a 6,7-dimethyl derivative, this finding highlights a potential mechanism for this class of compounds. Additionally, the isatin (B1672199) scaffold, which has been hybridized with a 2-chloro-6,7-dimethylquinoline moiety, is known to interact with tubulin. nih.gov

Apoptosis, or programmed cell death, is a natural process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer. Many effective cancer therapies work by reactivating this process in tumor cells. Quinoline derivatives have consistently been shown to induce apoptosis and cause cell cycle arrest in cancer cells. researchgate.net

For example, a novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivative, LM08 , was found to significantly inhibit the clonogenic survival of ovarian cancer cells by inducing apoptosis. nih.gov Similarly, certain 7-chloro-(4-thioalkylquinoline) derivatives were observed to induce apoptosis in the CCRF-CEM leukemia cell line. mdpi.com These compounds also caused an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com Other related quinoline derivatives have been shown to arrest the cell cycle at the G2/M phase and increase the population of cells in the pre-G1 phase, which is characteristic of apoptosis. researchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Inhibiting this process is a key strategy in cancer treatment. Quinoline derivatives play a significant role in the development of anti-angiogenic agents. researchgate.netresearchgate.net

The most direct link for 6,7-disubstituted quinolines is through Cabozantinib, an anticancer drug for which 4-chloro-6,7-dimethoxyquinoline is a key synthetic intermediate. google.com A primary mechanism of Cabozantinib is the inhibition of angiogenesis by targeting VEGFR2. google.com Similarly, 4-anilino-6,7-dimethoxy quinazoline (B50416) derivatives have demonstrated anti-angiogenic effects by inhibiting VEGFR-2, as shown by reduced vessel sprouting and the induction of an avascular zone in a chorioallantoic membrane (CAM) model. nih.gov These findings strongly suggest that the 6,7-disubstituted quinoline core is a valuable pharmacophore for developing potent inhibitors of angiogenesis.

Mechanisms of Action in Oncological Contexts

Modulation of Nuclear Receptor Responsiveness

Quinoline derivatives have demonstrated the ability to modulate the responsiveness of nuclear receptors, which are key regulators of gene expression involved in various cellular processes, including growth and differentiation. arabjchem.orgbohrium.comresearchgate.net By interacting with these receptors, certain derivatives can influence signaling pathways that are often dysregulated in cancer, presenting a potential therapeutic strategy. arabjchem.orgbohrium.comresearchgate.net

Impact of Structural Modifications on Anticancer Efficacy

The anticancer properties of this compound derivatives can be significantly influenced by structural modifications. ijrpr.com Structure-activity relationship (SAR) studies have shown that the type and position of substituent groups on the quinoline ring are crucial for their cytotoxic activity. ijrpr.comnih.gov For instance, the introduction of specific functional groups can enhance the potency and selectivity of these compounds against various cancer cell lines. researchgate.netijrpr.com Research indicates that electron-withdrawing groups on the terminal phenyl rings can be beneficial for improving antitumor activity. researchgate.net Modifications at the C6 and C7 positions, where the dimethyl groups are located in the parent compound, have been a focus of such studies. ijrpr.com

| Compound/Derivative Class | Structural Modification | Impact on Anticancer Efficacy | Reference |

| Quinoline-Thiazolidinone Hybrids | Introduction of a thiazolidinone group | Enhanced inhibitory action, leading to more powerful kinase inhibitors. | arabjchem.org |

| 6,7-Disubstituted-4-phenoxyquinolines | Mono-electron withdrawing groups at the 4-position of the C moiety | Crucial for enhancing anticancer efficacy against breast, lung, and liver tumor cell lines. | arabjchem.org |

| Quinoline-Indole Derivatives | Specific substitutions | Two compounds exhibited potent activities against five cancer cell lines with very low IC50 values. | researchgate.net |

Antimicrobial Research Applications

Quinoline derivatives have a long history of being investigated for their antimicrobial properties, showing activity against a broad range of pathogens. scienceijsar.com

Antibacterial Activity Spectrum (Gram-positive and Gram-negative strains)

Derivatives of this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The presence of the quinoline core is a key feature in many compounds with demonstrated antibacterial effects. researchgate.net SAR studies have revealed that specific substitutions on the quinoline ring can lead to potent antibacterial agents. nih.gov For example, certain quinoline derivatives have shown significant activity against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). connectjournals.com

| Bacterial Strain | Activity of Quinoline Derivatives | Reference |

| Staphylococcus aureus | Significant inhibition observed with certain derivatives. | connectjournals.com |

| Escherichia coli | Moderate activity reported for some derivatives. | connectjournals.com |

| Bacillus subtilis | Some derivatives exhibited moderate activity. | connectjournals.com |

| Salmonella typhosa | Some derivatives exhibited moderate activity. | connectjournals.com |

Inhibition of Bacterial Enzymes (e.g., DNA gyrase, Topoisomerase IV, Peptide Deformylase)

A primary mechanism of antibacterial action for many quinoline derivatives is the inhibition of essential bacterial enzymes. smolecule.com

DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. Quinolones can convert E. coli Topoisomerase IV into a toxic adduct on DNA. nih.gov Some quinoline-1,3,4-oxadiazole and quinoline-1,2,4-triazole hybrids have shown potent inhibition of E. coli DNA gyrase and topoisomerase IV. researchgate.net Dioxane-linked amide derivatives have also been identified as novel bacterial topoisomerase inhibitors against Gram-positive Staphylococcus aureus. osu.edu

Peptide Deformylase (PDF): This enzyme is essential for bacterial protein synthesis. plos.orgnih.gov Inhibition of PDF is a promising target for new antibacterial agents. mdpi.comgoogle.com Some quinoline derivatives have been investigated as potential PDF inhibitors, with docking studies suggesting favorable binding interactions. researchgate.netrsc.org

Disruption of Bacterial Cell Membranes

Some quinoline derivatives are believed to exert their antibacterial effect by disrupting the integrity of bacterial cell membranes. This can lead to leakage of cellular contents and ultimately, cell lysis. nih.gov The interaction of these compounds with the bacterial membrane is a key aspect of their mechanism of action. nih.gov

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have also been explored for their antifungal activity. smolecule.comresearchgate.netijprajournal.com Research has shown that certain quinoline derivatives exhibit efficacy against various fungal strains. scienceijsar.comresearchgate.net For instance, some derivatives have been tested against fungi like Aspergillus niger and Candida albicans. researchgate.net The introduction of different substituents on the quinoline ring can modulate the antifungal potency of these compounds. researchgate.netresearchgate.net

Antimalarial Studies

The 4-aminoquinoline (B48711) core is a well-established pharmacophore for antimalarial drugs, with chloroquine (B1663885), a 7-chloro-4-aminoquinoline derivative, being a cornerstone of malaria treatment for many years. nih.govacs.org The mechanism of action for these compounds is widely believed to involve their accumulation in the parasite's acidic food vacuole, where they form a complex with ferriprotoporphyrin IX (FPIX). nih.gov This complexation prevents the detoxification of FPIX into hemozoin (β-hematin), leading to a buildup of the toxic FPIX and subsequent parasite death. acs.org

Research indicates that the 7-chloro group on the quinoline ring is a critical requirement for the inhibition of β-hematin formation. acs.org However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have necessitated the development of new analogs. nih.govfuture-science.com Synthetic efforts focus on modifying the 4-aminoquinoline structure to create derivatives that can overcome resistance. nih.gov For instance, novel 7-chloroquinoline derivatives have been synthesized and shown to possess potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov The condensation of 4,7-dichloroquinoline (B193633) with various sulfonamides has yielded hybrids with significant antimalarial activity, with some compounds showing IC₅₀ values in the low micromolar range against the 3D7 strain of P. falciparum. future-science.com Similarly, reacting 2-chloro-4,6-dimethylquinoline (B1297726) with other heterocyclic moieties is a strategy employed to generate molecules with potential antiplasmodial activity. ias.ac.in These studies underscore the enduring importance of the chloro-substituted quinoline scaffold in the search for next-generation antimalarial agents. future-science.com

Anti-inflammatory Research Applications

The quinoline framework has been identified as a promising template for the development of novel anti-inflammatory agents. researchgate.net Derivatives are being explored for their ability to target key inflammatory pathways and mediators. researchgate.netresearchgate.net

The inhibition of specific enzymes involved in the inflammatory cascade is a key strategy in drug discovery. Quinoline derivatives have been investigated as inhibitors of several such targets. researchgate.net

Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition leads to anti-inflammatory effects. nih.govfrontiersin.org PDE4 inhibitors are considered novel anti-inflammatory compounds, and the quinoline scaffold has been explored for this purpose. researchgate.netnih.gov The anti-inflammatory effects of PDE4 inhibitors can be associated with the suppression of inflammatory cell activation and the subsequent reduction in the formation of mediators like Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Cyclooxygenase (COX): Quinoline-based derivatives have been investigated for their potential to act as selective inhibitors of COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. researchgate.net

TRPV1 and TACE: Transient Receptor Potential Vanilloid 1 (TRPV1) and Tumor Necrosis Factor-α Converting Enzyme (TACE) are also recognized as important targets for anti-inflammatory agents. researchgate.net While reviews highlight the potential for quinoline derivatives to act as antagonists of these targets, specific studies focusing on this compound derivatives were not prominently identified in the reviewed literature. researchgate.netnih.gov

A hallmark of inflammation is the excessive production of pro-inflammatory mediators. mdpi.com Adipose tissue, for example, can release inflammatory cytokines and chemokines, while pro-inflammatory cytokines like TNF-α and Interleukin-1 beta (IL-1β) are potent inducers of inducible nitric oxide synthase (iNOS), leading to increased nitric oxide (NO) production. mdpi.commdpi.com Studies have shown that various quinoline derivatives can modulate the production of these key signaling molecules. The inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β is a therapeutic strategy for managing inflammatory diseases. nih.gov In vitro studies have demonstrated that certain compounds can significantly inhibit the production of these cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov For example, dimethyl fumarate (B1241708) has been shown to decrease the synthesis of TNF-α, IL-1β, and IL-6 in activated microglia and astrocytes. oatext.com This demonstrates the potential for compounds to interfere with these critical inflammatory pathways.

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines. researchgate.netnih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. nih.gov Upon receiving an inflammatory stimulus (like TNF-α), IκB is degraded by the proteasome, allowing NF-κB to move into the nucleus and activate gene transcription. nih.gov Inhibition of the proteasome prevents IκB degradation and thus blocks NF-κB activation. nih.gov Research has shown that certain quinoline derivatives can inhibit NF-κB-mediated gene transcription. nih.gov In one study, a quinoline compound prevented gene expression mediated by NF-κB in HeLa cells following stimulation with TNF-α, with an IC₅₀ value of 12.1 μM, which is consistent with a mechanism of proteasome inhibition. nih.gov This inhibition of NF-κB is a key mechanism underlying the anti-inflammatory and anti-cancer activities of some quinoline derivatives. nih.govuky.edu

Enzyme Inhibition Studies beyond Anticancer and Antimicrobial Contexts

Inhibiting the enzymes Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.comnih.govresearchgate.net These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); inhibiting them increases acetylcholine levels in the brain, which is essential for cognitive functions like learning and memory. mdpi.comresearchgate.net While AChE is the primary target, BChE also plays a role in acetylcholine hydrolysis, making dual inhibitors potentially more effective. researchgate.net

The quinoline scaffold is a common feature in the design of cholinesterase inhibitors. nih.govmdpi.com Research has explored various quinoline derivatives for their ability to inhibit both AChE and BChE. nih.govnih.gov For example, a study on 2-arylethenylquinoline derivatives revealed moderate inhibitory activity against these enzymes. Notably, these compounds displayed high selectivity for BChE over AChE, a characteristic that is of interest for developing more targeted Alzheimer's therapies. nih.gov The inhibitory potential of these derivatives highlights the versatility of the quinoline structure in designing enzyme inhibitors for neurodegenerative diseases. nih.gov

Table 1: Cholinesterase Inhibitory Activity of 2-Arylethenylquinoline Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 5 | AChE | 64.0 ± 0.1 |

| BChE | 0.2 ± 0.1 | |

| 6 | AChE | 68.3 ± 0.1 |

| BChE | 1.0 ± 0.1 |

Data sourced from a study on 2-arylethenylquinoline derivatives. nih.gov

Carbonic Anhydrase (hCA I and II) Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes. rsc.org They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. rsc.org In humans, 15 different alpha-carbonic anhydrase isoforms have been identified, each with distinct tissue distribution and physiological functions. semanticscholar.org The cytosolic isoforms hCA I and hCA II are involved in processes such as pH regulation and electrolyte secretion, while other isoforms are targets for treating a range of disorders including glaucoma, edema, obesity, and cancer. rsc.orgmedchemexpress.com

The inhibition of carbonic anhydrases, particularly by compounds featuring a sulfonamide group, is a well-established therapeutic strategy. nih.gov While direct studies on this compound derivatives as CA inhibitors are not extensively documented in the provided literature, the broader class of heterocyclic compounds, including quinolines and related structures like acridines, has been explored for this activity. For instance, acridine (B1665455) sulfonamide derivatives have been synthesized and tested for their inhibitory effects on hCA I and hCA II. rsc.org Some of these compounds showed moderate inhibitory activity, with the most potent derivative exhibiting IC50 values of 47.2 μM against hCA I and 50.1 μM against hCA II. rsc.org

Studies on other heterocyclic sulfonamides have identified potent inhibitors selective for different CA isoforms. For example, a series of phthalimide-capped benzene (B151609) sulfonamides yielded a compound that was a potent inhibitor of both hCA I (Ki = 28.5 nM) and hCA II (Ki = 2.2 nM), demonstrating 14-fold selectivity for hCA II. semanticscholar.org These findings highlight the potential for developing isoform-selective CA inhibitors from various heterocyclic scaffolds.

Table 1: Inhibitory Activity of Selected Heterocyclic Compounds against hCA I and hCA II

| Compound Class | Target Isoform | Inhibition Value (Ki or IC50) | Selectivity | Reference |

|---|---|---|---|---|

| Acridine Sulfonamide | hCA I | IC50 = 47.2 μM | Moderate | rsc.org |

| Acridine Sulfonamide | hCA II | IC50 = 50.1 μM | Moderate | rsc.org |

| Phthalimide-capped Benzene Sulfonamide | hCA I | Ki = 28.5 nM | 14-fold for hCA II | semanticscholar.org |

This table presents illustrative data for heterocyclic compounds, not specifically this compound derivatives.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin (B10506), norepinephrine, and dopamine (B1211576). wikipedia.org There are two main isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. wikipedia.org MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenethylamine. wikipedia.org Dopamine is a substrate for both isoforms. wikipedia.org Due to their central role in regulating neurotransmitter levels, MAO inhibitors are used as therapeutic agents for depression (MAO-A inhibitors) and neurodegenerative conditions like Parkinson's disease (MAO-B inhibitors). scienceopen.commdpi.com

The quest for novel MAO inhibitors has led to the investigation of various chemical scaffolds. Small molecules with two aryl moieties connected by a short spacer have proven to be a potent design blueprint. nih.gov A series of anilide derivatives were synthesized and evaluated as MAO-A and MAO-B inhibitors, with some compounds showing activity in the nanomolar range. nih.gov For example, N-(2,4-dinitrophenyl)benzamide was identified as a potent MAO-A inhibitor (IC50 = 126 nM), while a related dioxole-carboxamide derivative was a moderately selective MAO-B inhibitor (IC50 = 56 nM). nih.gov

Other heterocyclic structures, such as coumarins and pyridazinobenzylpiperidines, have also been identified as effective MAO inhibitors. scienceopen.commdpi.com One study on pyridazinobenzylpiperidine derivatives found a compound that potently inhibited MAO-B with an IC50 value of 0.203 μM and a selectivity index of 19 over MAO-A. mdpi.com While specific data on this compound is limited, the general structural features of quinolines align with the pharmacophores known to inhibit MAOs, suggesting this is a viable area for further investigation.

Table 2: MAO Inhibition by Selected Anilide Derivatives

| Compound | Target Enzyme | Inhibition Value (IC50) | Reference |

|---|---|---|---|

| N-(2,4-dinitrophenyl)benzamide | MAO-A | 126 nM | nih.gov |

This table illustrates the inhibitory potential of small aromatic amides against MAO enzymes.

DNA Methyltransferase Inhibition

DNA methylation is a fundamental epigenetic mechanism that regulates gene expression, typically by adding a methyl group to the cytosine base in CpG dinucleotides. frontiersin.org This process is mediated by DNA methyltransferases (DNMTs). frontiersin.org In cancer, abnormal DNA hypermethylation can lead to the silencing of tumor suppressor genes, contributing to carcinogenesis. frontiersin.orgnih.gov Consequently, DNMT inhibitors have emerged as a promising class of anticancer agents, with several approved for treating hematological cancers. frontiersin.org

The inhibition of DNMTs can reverse hypermethylation, restore the expression of silenced genes, and reduce tumorigenesis. frontiersin.orgnih.gov For example, treatment with the DNMT inhibitor decitabine (B1684300) was shown to significantly reduce colon tumorigenesis in a mouse model of inflammation-induced cancer. nih.gov Research has also explored non-nucleoside inhibitors; for instance, the small molecule RG108 has been studied for its effects on DNA methylation and cognitive function. nih.gov The exploration of diverse chemical structures, including heterocyclic compounds like quinolines, as potential DNMT inhibitors is an active area of research aimed at developing new therapeutic agents with improved efficacy and specificity.

Inhibition of DNA and RNA Polymerases

While direct inhibition of polymerases by this compound is not detailed in the provided results, the broader quinoline class includes compounds that interfere with DNA synthesis. Some quinoline derivatives are known to inhibit enzymes like dihydrofolate reductase, which is crucial for producing the nucleotide precursors required for DNA synthesis. Furthermore, influenza A virus possesses an RNA-dependent RNA polymerase that is a target for drug development, and various heterocyclic compounds are investigated for their potential to inhibit such viral enzymes. escholarship.org

Inhibition of Base Excision Repair Glycosylases

Base excision repair (BER) is a primary cellular pathway for repairing small, non-helix-distorting DNA lesions that arise from oxidation, alkylation, or deamination. bmbreports.org The pathway is initiated by DNA glycosylases, which recognize and excise the damaged base, creating an apurinic/apyrimidinic (AP) site. bmbreports.orgmdpi.com There are 11 known human DNA glycosylases, each specific to certain types of base damage. mdpi.com Following excision, the repair is completed by other enzymes, including AP endonucleases and DNA polymerases. mdpi.com

Inhibiting DNA glycosylases is a potential therapeutic strategy, particularly for cancer. mdpi.com For example, the cytotoxicity of the common chemotherapy drug 5-fluorouracil (B62378) (5-FU) is mediated by the BER pathway. plos.org After being incorporated into DNA, 5-FU is excised by thymine (B56734) DNA glycosylase (TDG). plos.org This excision process, when overwhelmed, leads to the accumulation of DNA strand breaks and subsequent cell death, indicating that the glycosylase activity is a critical step in the drug's mechanism. plos.org Therefore, developing inhibitors for specific DNA glycosylases could be a way to sensitize cancer cells to DNA-damaging agents or to exploit specific repair deficiencies in tumors. mdpi.com

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a critical step in the de novo pyrimidine (B1678525) biosynthesis pathway—the oxidation of dihydroorotate to orotate. nih.govmdpi.com This pathway is essential for the production of pyrimidine nucleotides, which are required for DNA and RNA synthesis. scbt.com Highly proliferating cells, such as cancer cells, are particularly dependent on this pathway, making DHODH a significant target for anticancer therapies. nih.govmdpi.com Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest. nih.gov

The quinoline scaffold has been successfully utilized to develop potent DHODH inhibitors. nih.gov Through a structure-guided design approach, researchers have optimized quinoline-based analogues to improve their binding to the DHODH active site. nih.gov This effort led to the discovery of highly potent compounds, such as a quinoline-based analogue designated as 41 , which exhibited a DHODH IC50 of 9.71 ± 1.4 nM. nih.gov Another analogue, 43 , had an IC50 of 26.2 ± 1.8 nM, and its cocrystal structure with DHODH confirmed a novel interaction with the enzyme. nih.gov These findings underscore the significant potential of quinoline derivatives as DHODH inhibitors for various diseases, including cancer and autoimmune disorders. nih.govmdpi.com

Table 3: DHODH Inhibitory Activity of Quinoline-Based Analogues

| Compound | DHODH Inhibition (IC50) | Reference |

|---|---|---|

| Analogue 41 | 9.71 ± 1.4 nM | nih.gov |

Data from a study on rationally designed quinoline-based DHODH inhibitors. nih.gov

Neuroprotective Potential and Relevance to Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of neuronal structure and function. frontiersin.org The underlying pathologies often involve oxidative stress, neuroinflammation, protein misfolding (e.g., amyloid-β and tau in Alzheimer's), and mitochondrial dysfunction. frontiersin.orgmdpi.comnih.gov Developing compounds with neuroprotective properties is a key goal in combating these disorders.

Quinoline derivatives have shown promise in this area. For instance, the halogenated hydroxyquinoline clioquinol (B1669181) has been reported as a neuroprotective agent due to its ability to chelate iron and block the formation of hydrogen peroxide induced by amyloid-β. nih.gov The inhibition of enzymes like MAO-B is a clinically validated strategy for Parkinson's disease, as it increases the availability of dopamine in the brain. scienceopen.com As discussed previously, various heterocyclic scaffolds, which could include quinoline derivatives, are being actively investigated as MAO-B inhibitors. mdpi.comnih.gov

Furthermore, the antioxidant and anti-inflammatory properties of many natural products, including alkaloids and polyphenols, contribute to their neuroprotective effects. frontiersin.orgfoodandnutritionjournal.org These compounds can enhance neuronal survival by stimulating pro-survival signaling pathways and mitigating the damaging effects of neuroinflammation. foodandnutritionjournal.org The diverse biological activities of the quinoline scaffold, including enzyme inhibition and potential antioxidant effects, make its derivatives compelling candidates for the development of new therapies for neurodegenerative diseases.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituent Position and Nature on Biological Activity

The biological activity of quinoline (B57606) compounds is highly sensitive to the substitution pattern around the core heterocyclic structure. ontosight.aiorientjchem.org The introduction of different functional groups at various positions can modulate properties such as electron density, lipophilicity, and steric bulk, which in turn affects binding to receptors and enzymes. ontosight.ai

Research into quinoline derivatives has shown that substitutions at positions 2, 4, 6, 7, and 8 are particularly critical in defining their pharmacological effects. orientjchem.org For instance, in the context of anticancer activity, compounds with substitutions at positions 2 and 3 have demonstrated greater activity against certain cancer cell lines compared to those with substitutions at positions 4 and 8. orientjchem.org The introduction of a hydrophobic group, such as an alkyl chain, into the quinoline ring can enhance anticancer activity by improving its binding affinity to target receptors. orientjchem.org

The nature of the substituent is as crucial as its position. The presence of halogen atoms, for example, can significantly enhance biological activity. orientjchem.org Studies on various quinoline derivatives have shown that chloro-substituted compounds can be effective in inhibiting the growth of parasites like P. falciparum. researchgate.net Similarly, the presence of methoxy (B1213986) groups has been linked to increased antimicrobial activity. researchgate.net The combination of substituents is also key; for example, the presence of both methoxy and halogen groups on the phenyl ring of some quinoline-clubbed molecules was found to increase their antimicrobial activity. researchgate.net

In the specific case of 6,7-disubstituted quinolines, research has demonstrated significant antiproliferative activity against various cancer cell lines. bohrium.com The arrangement of dimethyl groups at the C6 and C7 positions, as seen in 4-Chloro-6,7-dimethylquinoline, contributes to a specific electronic and steric profile that influences its interactions with biological targets.

Table 1: Impact of Substituent Position on the Biological Activity of Quinoline Derivatives

| Position(s) of Substitution | Type of Substituent | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| 2, 3 | Various | Enhanced anticancer activity | orientjchem.org |

| 4 | Amino group | Complex formation with Fe(III)PPIX (antimalarial) | acs.org |

| 6 | Fluorine | Enhanced antibacterial activity | orientjchem.org |

| 7 | Hydroxyl or Methoxy | Improved antitumor activity | orientjchem.org |

| 7 | Chloro group | Inhibition of β-hematin formation (antimalarial) | acs.org |

Role of the 4-Chloro Moiety in Modulating Activity

The chlorine atom at the C4 position of the quinoline ring is a critical determinant of the molecule's reactivity and biological function. The introduction of a substituent at the 4-position on the quinoline ring is a known strategy to enhance potency against cancer cells. orientjchem.org The 4-chloro group acts as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is a cornerstone for the synthesis of a wide array of 4-substituted quinoline derivatives, where the chlorine is replaced by amines, thiols, or other nucleophiles to generate new compounds with diverse pharmacological activities.

In the context of antimalarial aminoquinolines, while the 7-chloro group is considered essential for the inhibition of β-hematin formation, the 4-amino group is crucial for complexing with the target molecule, ferriprotoporphyrin IX (Fe(III)PPIX). acs.org Although this compound itself is not a 4-aminoquinoline (B48711), the established importance of substitution at the C4 position underscores its significance in modulating biological interactions. Systematic SAR analyses of substituted 4-quinolinamines have been conducted to develop potent antagonists of immunostimulatory CpG-oligodeoxynucleotides. nih.gov

Influence of Dimethyl Substitution on Pharmacological Profiles

The presence of two methyl groups at the C6 and C7 positions of the quinoline ring in this compound has a significant impact on its structure-property relationship. These alkyl groups are hydrophobic and increase the lipophilicity of the compound compared to its unsubstituted counterpart. This increased lipophilicity can enhance the molecule's ability to penetrate cell membranes, potentially leading to improved bioavailability and interaction with intracellular targets. ontosight.ai

The steric bulk introduced by the dimethyl groups at C6 and C7 can also play a role in defining the compound's selectivity for specific biological targets. smolecule.com This steric hindrance can either prevent or favor binding to a particular enzyme or receptor active site, depending on the site's topology. The specific 6,7-dimethyl substitution pattern has been explored in various pharmacologically active quinolines. For example, certain 2,6-dimethyl quinoline derivatives have shown notable inhibitory potential against enzymes like butyrylcholinesterase (BChE). mdpi.com The distinct positioning of these methyl groups contributes to a unique chemical reactivity and biological property profile when compared to other substituted quinolines. smolecule.com

Furthermore, the electronic effect of the methyl groups, which are weakly electron-donating, can subtly modulate the reactivity of the quinoline ring system. This, in combination with the electron-withdrawing effect of the 4-chloro substituent, creates a unique electronic environment that governs the molecule's pharmacological profile.

Table 2: Influence of Dimethyl Substitution on Quinoline Derivatives

| Compound Type | Substitution Pattern | Key Influence | Potential Pharmacological Impact | Reference(s) |

|---|---|---|---|---|

| Quinoline Derivative | 6,7-Dimethyl | Increased lipophilicity | Enhanced cell membrane penetration | ontosight.ai |

| Quinoline Derivative | 6,7-Dimethyl | Steric hindrance | Modulated target selectivity | smolecule.com |

Mechanistic Investigations and Molecular Target Elucidation

In Vitro Biochemical Assays for Target Binding and Modulation

In vitro biochemical assays are fundamental in identifying the direct molecular targets of a compound and quantifying its interaction. For quinoline (B57606) derivatives, these assays often focus on enzymes and proteins critical for disease pathogenesis.

Research into compounds structurally related to 4-chloro-6,7-dimethylquinoline has revealed inhibitory activity against various enzymes. For instance, a study on bicyclic N-arylmethyl-substituted iminoribitol derivatives, which incorporate a quinoline moiety, demonstrated their role as competitive inhibitors of T. vivax nucleoside hydrolase (TvNH), a key enzyme in the purine (B94841) salvage pathway of trypanosomes. doi.org The introduction of a chlorine atom at the 4-position of the quinoline ring was shown to maintain the inhibitory activity. doi.org These findings underscore the importance of the quinoline scaffold in binding to the enzyme's active site. doi.org

Derivatives of 4-chloro-6,7-dimethoxyquinoline (B44214) have been synthesized and evaluated for their inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.gov An in vitro c-Met kinase assay, utilizing a Caliper motility shift assay, demonstrated that these compounds could potently inhibit c-Met, with some derivatives showing IC50 values in the low micromolar range. nih.gov

Furthermore, studies on other quinoline derivatives have identified dihydroorotate (B8406146) dehydrogenase (DHODH) as a potential target. nih.gov This enzyme is crucial for the de novo pyrimidine (B1678525) biosynthesis pathway, and its inhibition can arrest the cell cycle in the S-phase. nih.gov While direct assays on this compound are not extensively documented in the provided results, the established activity of similar quinoline-based compounds suggests potential interaction with such enzymatic targets.

The following table summarizes the findings from in vitro biochemical assays on related quinoline compounds:

| Compound Class | Target Enzyme | Assay Type | Key Findings | Reference |

| Bicyclic N-arylmethyl-substituted iminoribitols (with 4-chloroquinoline (B167314) moiety) | T. vivax nucleoside hydrolase (TvNH) | Competitive Inhibition Assay | The 4-chloro substitution maintained inhibitory activity against this key parasitic enzyme. | doi.org |

| 6,7-dimethoxy-4-anilinoquinolines | c-Met kinase | Caliper Motility Shift Assay | Derivatives showed potent inhibitory activity against this cancer-related kinase. | nih.gov |

| 4-Quinoline carboxylic acids | Dihydroorotate dehydrogenase (DHODH) | IC50 Determination | Potent inhibition of DHODH, indicating a potential mechanism for antiproliferative effects. | nih.gov |

Cellular Pathway Analysis

To comprehend the broader biological impact of this compound and its analogs, researchers employ cellular pathway analysis. This involves treating cells with the compound and observing the downstream effects on various cellular processes, such as the cell cycle and gene expression.

Cell Cycle Analysis:

Cell cycle analysis is a common method to determine the antiproliferative effects of a compound. wisc.edu This technique typically involves staining the DNA of treated cells with a fluorescent dye and analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry. wisc.eduthermofisher.com For example, a study on a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative revealed that it induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. researchgate.net This arrest prevents the cells from proceeding to mitosis, thereby inhibiting proliferation. Furthermore, an increase in the pre-G1 cell population suggested the induction of apoptosis. researchgate.net While specific cell cycle analysis data for this compound is not available in the provided search results, the activity of structurally similar compounds points to this as a likely mechanism of action.

Gene Expression Profiling:

Gene expression profiling, often conducted using techniques like RNA sequencing, provides a comprehensive view of the changes in gene activity within a cell upon treatment with a compound. lexogen.com This can reveal the cellular pathways that are modulated. For instance, a study on kallikrein-related peptidases (KLKs) in ovarian cancer utilized genome-wide microarray and proteome analyses to identify downstream effector genes and proteins. nih.gov This type of analysis for this compound could elucidate the specific signaling pathways it affects, potentially identifying novel targets and biomarkers. Although direct gene expression profiling studies for this specific compound were not found, research on quinoline derivatives suggests they can modulate pathways involved in apoptosis and inflammation. vulcanchem.comsmolecule.com

The following table outlines the cellular pathway analyses conducted on related quinoline compounds:

| Compound/Derivative | Cell Line | Analysis Type | Observed Effect | Reference |

| 7-chloro-4-(piperazin-1-yl)quinoline derivative | MCF-7 (Breast Cancer) | Cell Cycle Analysis | Induction of G2/M phase arrest and apoptosis. | researchgate.net |

| Quinoline derivatives | Various Cancer Cell Lines | Apoptosis Induction | Noted as a potential anticancer mechanism. | vulcanchem.comsmolecule.com |

Development of Target-Specific Assays

Once a molecular target has been identified, the development of target-specific assays is crucial for high-throughput screening of compound libraries and for optimizing lead compounds. These assays are designed to be robust, sensitive, and specific for the target of interest.

Following the identification of TvNH as a target for quinoline-containing iminoribitols, a specific in vitro assay using a chromogenic substrate (para-nitrophenol-β-D-ribofuranoside) was employed to determine the inhibitory constants (Ki values) of the synthesized compounds. doi.org This allowed for the quantitative assessment of structure-activity relationships.

Similarly, for the c-Met kinase, the Caliper motility shift assay provided a specific and quantitative method to screen 6,7-dimethoxy-4-anilinoquinoline derivatives and determine their IC50 values. nih.gov The development of such assays is a critical step in the drug discovery pipeline, enabling the efficient evaluation of new chemical entities. The principles used in these examples could be directly applied to develop target-specific assays for this compound once its primary molecular targets are definitively elucidated.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Chloro-6,7-dimethylquinoline and its derivatives, docking studies are instrumental in understanding their interactions with biological targets. These simulations can elucidate binding affinities and modes of interaction with proteins implicated in diseases like cancer and bacterial infections. smolecule.com For instance, docking studies can predict the binding of quinoline (B57606) derivatives to targets such as DNA gyrase, which is crucial for bacterial DNA replication. The insights gained from these simulations, such as binding energy and the specific amino acid residues involved in the interaction, are vital for designing more potent and selective derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

To further refine the understanding of ligand-target complexes identified through molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the conformational changes and stability of the this compound-protein complex over time. These simulations can confirm the stability of the docked pose and provide a more accurate estimation of the binding affinity by calculating the free energy of binding. researchgate.netresearchgate.net By observing the trajectory of the complex, researchers can assess the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for the molecule's biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. For this compound derivatives, QSAR models can be developed to predict their therapeutic efficacy based on various molecular descriptors. These descriptors can include electronic, steric, and hydrophobic properties. By establishing a mathematical relationship between these descriptors and the observed biological activity, QSAR models can guide the design of new derivatives with potentially enhanced activity. rasayanjournal.co.in

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

The evaluation of a compound's pharmacokinetic and toxicological properties is a critical aspect of drug discovery. In silico ADMET prediction tools offer a rapid and cost-effective way to assess the drug-likeness of this compound and its analogs. researchgate.netnih.gov These computational models can predict various parameters, including intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity. researchgate.netresearchgate.net The results from ADMET predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further experimental investigation, thereby reducing the likelihood of late-stage failures in the drug development pipeline. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations provide valuable information about its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is crucial for understanding the molecule's reactivity and its potential to interact with biological targets. For example, the calculated electrostatic potential map can reveal electron-rich and electron-deficient regions, which are important for predicting non-covalent interactions. researchgate.netresearchgate.net DFT calculations also help in interpreting experimental spectroscopic data and provide a theoretical foundation for the observed chemical properties. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClN | sigmaaldrich.com |

| Molecular Weight | 191.66 g/mol | sigmaaldrich.com |

| CAS Number | 861038-79-1 | sigmaaldrich.com |

| InChI Key | CAQMLALPIYZLFE-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | Cc1cc2nccc(Cl)c2cc1C | sigmaaldrich.com |

Advanced Analytical Techniques in Support of Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, FTIR, X-ray Crystallography)

Spectroscopic techniques are fundamental to the structural characterization of newly synthesized quinoline (B57606) derivatives. researchgate.net They provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is a cornerstone for elucidating the molecular structure of chlorinated quinolines. researchgate.net Techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms, which is crucial for the unambiguous assignment of isomeric structures. smolecule.com While specific spectral data for 4-Chloro-6,7-dimethylquinoline is not extensively published, data from closely related analogs illustrate the utility of this technique. For instance, the ¹H and ¹³C NMR spectra of a Schiff base hybrid of 2-chloro-6,8-dimethylquinoline-3-carbaldehyde (B2807916) were comprehensively analyzed to confirm its structure. ijprajournal.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for a 2-chloro-6,8-dimethylquinoline (B599324) Derivative ijprajournal.com This table presents NMR data for (ZE)-N-((2-chloro-6,8-dimethylquinolin-3-yl)methylene)-3-(5-methyl-1H-tetrazol-1-yl)benzenamine to illustrate typical chemical shifts for this class of compounds.

| Atom Type | Chemical Shift (δ ppm) | Multiplicity / Assignment |

| ¹H NMR | 2.53 | s, 3H, CH₃-tetrazole |

| 2.71 | s, 3H, CH₃-quinoline | |

| 2.77 | s, 3H, CH₃-quinoline | |